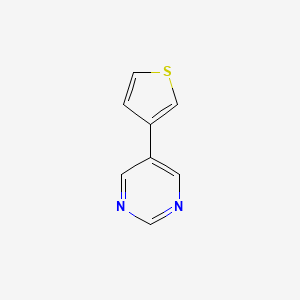

5-(3-Thiényl)pyrimidine

Vue d'ensemble

Description

5-(3-Thienyl)pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thienopyrimidines can be achieved through various methods. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Another approach involved the use of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, reacting with phenylisothiocyanate to afford different pyridothienopyrimidine derivatives . Additionally, a one-pot cascade reaction was described for the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors .

Molecular Structure Analysis

The molecular structure of thienopyrimidines has been analyzed through various techniques, including crystal structure analysis. For example, novel thieno[2,3-d]pyrimidines were designed and synthesized, and their crystal structures were analyzed to understand the molecular arrangement and hydrogen bonding patterns within the molecules .

Chemical Reactions Analysis

Thienopyrimidines can undergo a range of chemical reactions. For instance, the synthesis of 5-functionalized thieno[2,3-d]pyrimidines was achieved by building up the functionalized molecule starting from substituted thiophene precursors . Moreover, thienopyrimidines have been prepared by intramolecular cyclization of various intermediates derived from chloropyrimidine carbaldehydes and carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines, such as their fluorescence properties, have been studied. New fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure were synthesized, and their solid-state fluorescence properties were investigated . Additionally, the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists were explored, highlighting the importance of specific substituents for receptor binding activity .

Applications De Recherche Scientifique

Applications anti-inflammatoires

Les pyrimidines, y compris la “5-(3-Thiényl)pyrimidine”, ont été trouvées pour présenter des effets anti-inflammatoires . Ces effets sont attribués à leur réponse inhibitrice contre l'expression et les activités de certains médiateurs inflammatoires vitaux tels que la prostaglandine E2, la synthase inductible de l'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Activités antioxydantes

Le cycle pyrimidinique, qui est présent dans la “this compound”, est connu pour présenter des activités antioxydantes . Cela en fait un candidat potentiel pour le développement de médicaments visant à lutter contre les troubles liés au stress oxydatif .

Applications antimicrobiennes

Il a été rapporté que les pyrimidines possèdent des propriétés antimicrobiennes . Cela suggère que la “this compound” pourrait potentiellement être utilisée dans le développement de nouveaux agents antimicrobiens .

Applications antivirales

En plus de leurs propriétés antimicrobiennes, les pyrimidines présentent également des activités antivirales . Cela indique que la “this compound” pourrait être explorée pour son utilisation potentielle dans le développement de médicaments antiviraux .

Applications anticancéreuses

Les pyrimidines, y compris la “this compound”, ont été explorées pour leur rôle d'agents anticancéreux . Par exemple, elles ont été étudiées dans le contexte de lignées cellulaires du cancer du sein .

Applications dans les troubles neurologiques

Les pyrimidines sont rapportées pour posséder des propriétés médicinales importantes pour les agents actifs sur le système nerveux central (SNC) . Cela suggère que la “this compound” pourrait potentiellement être utilisée dans le traitement des troubles neurologiques .

Applications dans la gestion de la douleur chronique

Les pyrimidines ont été associées à des propriétés anti-inflammatoires et analgésiques . Cela implique que la “this compound” pourrait potentiellement être utilisée dans la gestion de la douleur chronique .

Applications dans le diabète sucré

Les pyrimidines ont été associées à des applications potentielles dans le traitement du diabète sucré . Cela suggère que la “this compound” pourrait être explorée pour son utilisation potentielle dans le traitement du diabète .

Orientations Futures

Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .

Mécanisme D'action

Target of Action

5-(3-Thienyl)pyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects Pyrimidines are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Therefore, it can be inferred that 5-(3-Thienyl)pyrimidine might interact with its targets in a similar manner.

Biochemical Pathways

5-(3-Thienyl)pyrimidine, as a pyrimidine derivative, is likely to be involved in the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The affected pathways and their downstream effects would depend on the specific targets of 5-(3-Thienyl)pyrimidine.

Pharmacokinetics

The suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like 5-(3-thienyl)pyrimidine, is known for its mild and functional group tolerant reaction conditions, suggesting a potential for good bioavailability .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects . Therefore, it can be inferred that 5-(3-Thienyl)pyrimidine might have similar effects.

Action Environment

The action, efficacy, and stability of 5-(3-Thienyl)pyrimidine are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction used in its synthesis is known for its environmentally benign nature . .

Propriétés

IUPAC Name |

5-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUZGJKUUBLEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313744 | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58759-02-7 | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)